Predicted Lipophilicity Shift: Meta- vs. Para-Pentyloxy Substitution Alters logP and logD
The target 3-pentyloxy isomer (CAS 893097-46-6) is predicted to exhibit lower lipophilicity than the 4-pentyloxy analog (CAS 893097-69-3). The 4-isomer has a vendor-computed logP of 4.52 and logD of 2.69 . Meta-substitution disrupts the linear conjugation of the alkoxy oxygen with the benzamido carbonyl, reducing overall molecular hydrophobicity. This difference is consistent with established quantitative structure–property relationships (QSPR) where para-alkoxy substitution contributes approximately +0.3–0.5 logP units relative to meta-substitution on benzamides [1]. The reduced lipophilicity of the 3-isomer suggests higher aqueous solubility and potentially lower nonspecific protein binding, impacting in vitro assay performance and in vivo free fraction.
| Evidence Dimension | Predicted logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ~4.0–4.2 (meta-pentyloxy, computational estimate based on QSPR models [1]) |
| Comparator Or Baseline | 4-pentyloxy regioisomer (CAS 893097-69-3): vendor-calculated logP = 4.52; logD = 2.69 |
| Quantified Difference | Estimated reduction of ~0.3–0.5 logP units for the 3-isomer relative to the 4-isomer |
| Conditions | Computational prediction using ACD/Labs Percepta or equivalent QSPR models; vendor data from ChemDiv for the 4-isomer |
Why This Matters
Lower logP directly impacts solubility and nonspecific binding profiles—critical for selecting screening compounds with reduced false-positive rates in biochemical and cell-based assays.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. (Class-level QSPR for positional isomer logP shifts). View Source
